molecular formula C9H9BrO2 B1413803 2-(3-Bromo-4-methylphenoxy)acetaldehyde CAS No. 1857217-85-6

2-(3-Bromo-4-methylphenoxy)acetaldehyde

Cat. No.: B1413803
CAS No.: 1857217-85-6
M. Wt: 229.07 g/mol
InChI Key: XCAHDBYPGRIYON-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenoxy)acetaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of phenoxyacetaldehyde, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenoxy)acetaldehyde typically involves the bromination of 4-methylphenol followed by etherification and subsequent formylation. One common method includes:

    Bromination: 4-methylphenol is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetaldehyde in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Boronic acids and palladium catalysts in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 2-(3-Bromo-4-methylphenoxy)acetic acid.

    Reduction: 2-(3-Bromo-4-methylphenoxy)ethanol.

    Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-4-methylphenoxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenoxy)acetaldehyde depends on its application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methylphenoxy)acetaldehyde: Similar structure but with different positions of the bromine and methyl groups.

    2-(3-Bromo-4-methoxyphenoxy)acetaldehyde: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-(3-Bromo-4-methylphenoxy)acetaldehyde is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

2-(3-bromo-4-methylphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAHDBYPGRIYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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